![molecular formula C13H18N8 B2737196 4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine CAS No. 955976-90-6](/img/structure/B2737196.png)
4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine
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Overview
Description
The compound “4-{4-[3-(1h-Imidazol-1-Yl)propyl]-5-Methyl-4h-1,2,4-Triazol-3-Yl}-1-Methyl-1h-Pyrazol-5-Amine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a triazole ring, and a pyrazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities . N -arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst gave 4- (1 H -imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The imidazole ring, in particular, is known to participate in a variety of reactions .Scientific Research Applications
- Pulmonary aspergillosis (PA) is a respiratory disease caused by the fungus Aspergillus. The compound has been synthesized through Claisen–Schmidt condensation and shows promise as an anti-aspergillus agent . Its potential application lies in combating Aspergillus infections, which can range from mild allergic bronchopulmonary aspergillosis (ABPA) to severe invasive aspergillosis (IA).
- The epidermal growth factor receptor (EGFR) plays a critical role in cell cycle regulation and is a target for anticancer drugs. Innovative EGFR inhibitors based on this compound could be developed for cancer therapy . EGFR inhibitors are crucial in managing cancer cell proliferation and survival.
- Researchers have synthesized related imidazole-containing compounds and evaluated their antimicrobial activity. For instance, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline derivatives have been studied . Investigating the compound’s antimicrobial potential could lead to novel treatments.
- N-heterocyclic carbenes (NHCs) serve as ligands and organocatalysts in organic synthesis. Recent work has explored NHC-catalyzed protocols for synthesizing 1,2,4-trisubstituted imidazoles . This compound’s structure could inspire further advancements in imidazole synthesis.
Antifungal Activity Against Aspergillus fumigatus
EGFR Inhibition for Anticancer Therapy
Antimicrobial Properties
Organocatalysis and Synthesis of Imidazoles
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(3-imidazol-1-ylpropyl)-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N8/c1-10-17-18-13(11-8-16-19(2)12(11)14)21(10)6-3-5-20-7-4-15-9-20/h4,7-9H,3,5-6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDLBPIOOFFHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CCCN2C=CN=C2)C3=C(N(N=C3)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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